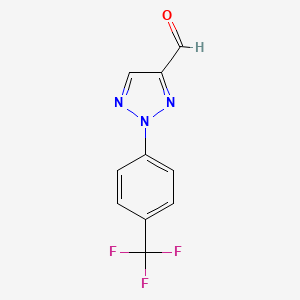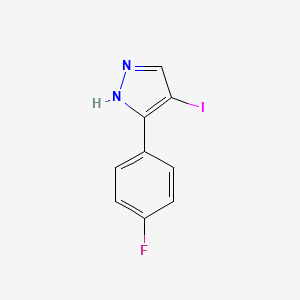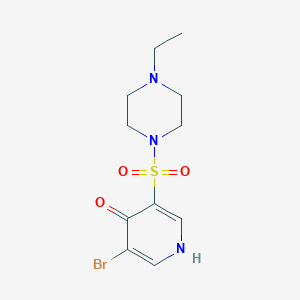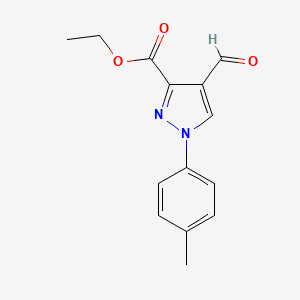![molecular formula C13H6Br2OS2 B11809195 (4,6-Dibromothieno[3,4-b]thiophen-2-yl)(phenyl)methanone](/img/structure/B11809195.png)
(4,6-Dibromothieno[3,4-b]thiophen-2-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,6-Dibromothieno[3,4-b]thiophen-2-yl)(phenyl)methanone is a heterocyclic compound that features a thieno[3,4-b]thiophene core substituted with bromine atoms at the 4 and 6 positions and a phenylmethanone group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the desired positions . The subsequent introduction of the phenylmethanone group can be achieved through Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
(4,6-Dibromothieno[3,4-b]thiophen-2-yl)(phenyl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Stille couplings to form more complex structures.
Oxidation and Reduction: The thieno[3,4-b]thiophene core can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organolithium or Grignard reagents under anhydrous conditions.
Coupling Reactions: Palladium catalysts are typically used in the presence of appropriate ligands and bases.
Oxidation and Reduction: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thieno[3,4-b]thiophenes, while coupling reactions can produce extended π-conjugated systems .
Scientific Research Applications
(4,6-Dibromothieno[3,4-b]thiophen-2-yl)(phenyl)methanone has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Pharmaceuticals: Its unique structure makes it a potential candidate for drug development, particularly in the design of molecules with specific electronic properties.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with advanced optoelectronic properties.
Mechanism of Action
The mechanism of action of (4,6-Dibromothieno[3,4-b]thiophen-2-yl)(phenyl)methanone in its various applications involves its ability to participate in π-conjugation and electron delocalization. This enhances its electronic properties, making it suitable for use in organic electronics and other applications . The molecular targets and pathways involved depend on the specific application, such as interaction with specific receptors in pharmaceutical applications or charge transport in electronic devices .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]thiophene: Another isomer with different electronic properties and applications.
Thieno[2,3-b]thiophene: Known for its biological activities and optoelectronic applications.
Thieno[3,4-c]thiophene:
Uniqueness
(4,6-Dibromothieno[3,4-b]thiophen-2-yl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the development of materials with tailored optoelectronic properties .
Properties
Molecular Formula |
C13H6Br2OS2 |
|---|---|
Molecular Weight |
402.1 g/mol |
IUPAC Name |
(4,6-dibromothieno[2,3-c]thiophen-2-yl)-phenylmethanone |
InChI |
InChI=1S/C13H6Br2OS2/c14-12-8-6-9(17-11(8)13(15)18-12)10(16)7-4-2-1-3-5-7/h1-6H |
InChI Key |
UCEUTTYIBSFNLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(SC(=C3S2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-3-(methylthio)-4-(pyridin-2-yl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11809120.png)



![2-(3-bromo-4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B11809148.png)
![4-chloro-N-[(Z)-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]methylideneamino]-N-methylbenzamide](/img/structure/B11809154.png)





![2-Methyl-3-(methylthio)-4-(p-tolyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11809184.png)


